2-Iodo-1-methoxy-3-methylbenzene
Overview
Description
2-Iodo-1-methoxy-3-methylbenzene, also known as 2-iodo-3-methylanisole, is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-methylanisole. The reaction is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom on the aromatic ring with an iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-methylbenzene derivatives.
Oxidation: Products include 2-iodo-1-methoxy-3-methylbenzoic acid or 2-iodo-1-methoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-methoxy-3-methylbenzene.
Scientific Research Applications
2-Iodo-1-methoxy-3-methylbenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-iodo-1-methoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
3-Iodotoluene: Similar structure but lacks the methoxy group.
2-Iodoanisole: Similar structure but lacks the methyl group.
2-Methoxy-3-methylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
2-Iodo-1-methoxy-3-methylbenzene is unique due to the presence of both iodine and methoxy substituents on the benzene ring. This combination of electron-donating and electron-withdrawing groups imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2-iodo-1-methoxy-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZVWBYGSSEJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729229 | |
Record name | 2-Iodo-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-94-1 | |
Record name | 2-Iodo-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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